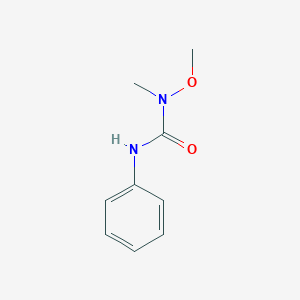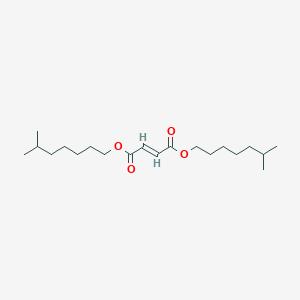
Isonicotinamidoxime
Vue d'ensemble
Description
Isonicotinamide derivatives are significant in the field of supramolecular chemistry and crystal engineering due to their ability to form various crystal structures and engage in diverse chemical reactions. These compounds are often studied for their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of isonicotinamide derivatives involves various chemical reactions, including co-crystallization with carboxylic acids, forming complexes with organotin compounds, and hydrothermal synthesis methods. For instance, isonicotinamide has been used to co-crystallize with cyclic carboxylic acids to form co-crystals exhibiting polymorphism and phase transitions (Lemmerer & Fernandes, 2012).
Molecular Structure Analysis
Crystal structure determination and molecular modeling are crucial for understanding the geometric and electronic structure of isonicotinamide derivatives. These studies reveal the coordination modes, bonding interactions, and overall molecular architecture, which are essential for their chemical behavior and potential applications. For example, a study on hydrothermal synthesis, crystal structure, and luminescence properties of a Eu(III) complex based on isonicotinamidoxime provides insights into its coordination geometry and 2D bilayer structure (Deng Yi, 2011).
Applications De Recherche Scientifique
Target for Antituberculosis Drugs : Isonicotinamidoxime (as INH) targets the Mycobacterium tuberculosis enzyme InhA, which is involved in mycolic acid biosynthesis. This action makes it a crucial component of antituberculosis drugs (Banerjee et al., 1994).
Formation of Isoniazid-NAD+ Adduct : The metabolism of INH in tuberculosis therapy leads to the formation of the INH-NAD+ adduct, indicating host activation of the drug and its role in inhibiting NADH-dependent targets in Mycobacterium tuberculosis (Mahapatra et al., 2012).
Plant Defence Responses : Isonicotinamide, a related compound, induces defense responses in tobacco cells, suggesting its potential role in plant defense metabolism (Louw & Dubery, 2000).
Isoniazid-resistant Tubercle Bacilli : The development of isoniazid-resistant bacteria in patients undergoing tuberculosis treatment with INH alone was observed, highlighting the need for combination therapy (Fox & Sutherland, 1955).
Metabolic Aspects and Toxicity : INH metabolism involves the formation of various metabolites like hydrazine and isonicotinic acid, with implications for neurotoxic and hepatotoxic effects (Preziosi, 2007).
Inhibition of Mycobacterium Tuberculosis Enzymes : INH inhibits beta-ketoacyl acyl carrier protein synthase in Mycobacterium tuberculosis, a critical step in mycolic acid synthesis (Mdluli et al., 1998).
Structural Analysis of Analogs : Structural analysis and molecular docking studies of isonicotinohydrazide analogs demonstrate their potential for therapeutic applications and toxicity profiles (Rakic et al., 2021).
Propriétés
IUPAC Name |
N'-hydroxypyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUATXHRJFHSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isonicotinamidoxime | |
CAS RN |
1217430-16-4, 1594-57-6 | |
| Record name | [C(E)]-N′-Hydroxy-4-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217430-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyisonicotinamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1594-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinohydroxamamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinohydroxamamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridylamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)





![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)

